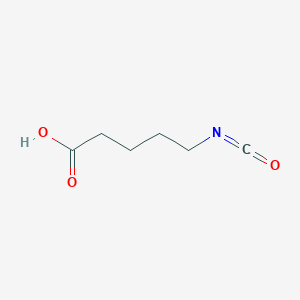

5-Isocyanatopentanoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

5-isocyanatopentanoic acid |

InChI |

InChI=1S/C6H9NO3/c8-5-7-4-2-1-3-6(9)10/h1-4H2,(H,9,10) |

InChI Key |

CUFRGDUIEYIOMZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN=C=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isocyanatopentanoic Acid: Chemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isocyanatopentanoic acid is a bifunctional molecule of significant interest in chemical synthesis, particularly for the development of novel polymers, bioconjugates, and pharmacologically active compounds. Its dual reactivity, stemming from the presence of both a terminal isocyanate and a carboxylic acid group, allows for a range of orthogonal or sequential chemical transformations. This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via the Curtius rearrangement, and an analysis of its potential reactivity. Due to its nature as a non-commercially available intermediate, this document compiles predicted data and established methodologies for related compounds to serve as a foundational resource for researchers.

Chemical Properties

Physical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar short-chain functionalized aliphatic compounds. |

| Boiling Point | > 200 °C (with decomposition) | Isocyanates can undergo thermal decomposition. Vacuum distillation is recommended. |

| Melting Point | < 25 °C | Likely a liquid at room temperature. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | The carboxylic acid moiety may impart slight solubility in polar aprotic solvents. |

| Density | ~1.1 g/cm³ | Estimated based on similar structures. |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for the key functional groups in 5-isocyanatopentanoic acid.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency |

| FT-IR | Isocyanate (-N=C=O) | Strong, sharp absorption band around 2270-2240 cm⁻¹[1][2][3] |

| Carboxylic Acid (C=O) | Strong absorption band around 1700-1725 cm⁻¹ | |

| Carboxylic Acid (O-H) | Broad absorption band from 3300-2500 cm⁻¹ | |

| ¹H NMR | -CH₂-NCO | ~3.3 - 3.6 ppm (triplet) |

| -CH₂-COOH | ~2.3 - 2.6 ppm (triplet) | |

| Internal -CH₂- | ~1.5 - 1.9 ppm (multiplets) | |

| -COOH | ~10 - 12 ppm (broad singlet) | |

| ¹³C NMR | -N=C=O | ~120 - 130 ppm[4][5] |

| -COOH | ~175 - 185 ppm | |

| -CH₂-NCO | ~40 - 45 ppm | |

| -CH₂-COOH | ~30 - 35 ppm | |

| Internal -CH₂- | ~20 - 30 ppm | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 143 |

| Fragmentation | Loss of NCO (m/z = 101), loss of COOH (m/z = 98), and other characteristic aliphatic chain fragments.[6][7][8] |

Synthesis of 5-Isocyanatopentanoic Acid

5-Isocyanatopentanoic acid is not commercially available and must be synthesized. A reliable method is the Curtius rearrangement of 5-azidopentanoyl chloride. The overall synthetic pathway starts from glutaric anhydride.

Experimental Protocols

Safety Precaution: This synthesis involves the use of sodium azide, which is highly toxic, and the formation of an acyl azide, which is potentially explosive. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction scale should be kept small, and the temperature during the Curtius rearrangement must be carefully controlled. Isocyanates are potent lachrymators and respiratory sensitizers.[9][10][11][12][13]

Step 1: Synthesis of 5-Azidopentanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as acetone or water.

-

Azide Addition: Slowly add sodium azide (1.1 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the anhydride peaks and appearance of the azide peak at ~2100 cm⁻¹).

-

Work-up: Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This should be done in a fume hood as hydrazoic acid (HN₃) may be formed.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-azidopentanoic acid.

Step 2: Synthesis of 5-Azidopentanoyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-azidopentanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Add oxalyl chloride (1.5 equivalents) dropwise to the solution at 0 °C. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.[14][15][16][17][18]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The evolution of gas (CO and CO₂) will be observed. The reaction is complete when gas evolution ceases.

-

Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 5-azidopentanoyl chloride is typically used in the next step without further purification.

Step 3: Curtius Rearrangement to 5-Isocyanatopentanoic Acid

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the crude 5-azidopentanoyl chloride in an anhydrous, high-boiling-point solvent such as toluene.

-

Rearrangement: Heat the solution gently to 80-100 °C. The rearrangement is accompanied by the evolution of nitrogen gas.[19][20][21] The reaction progress can be monitored by the disappearance of the acyl azide peak (~2135 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum.

-

Completion: The reaction is typically complete within 1-3 hours.

-

Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure to yield crude 5-isocyanatopentanoic acid. Further purification can be achieved by vacuum distillation, though care must be taken to avoid high temperatures that could lead to polymerization or decomposition.

Chemical Reactivity

The bifunctional nature of 5-isocyanatopentanoic acid allows for a diverse range of chemical transformations. The isocyanate group is a potent electrophile, while the carboxylic acid can act as a nucleophile or an acid catalyst.

Reactions of the Isocyanate Group

The isocyanate group readily reacts with nucleophiles containing active hydrogens:

-

With Alcohols: Forms carbamate (urethane) linkages. This is fundamental in polyurethane chemistry.

-

With Amines: Forms urea derivatives. This reaction is generally faster than the reaction with alcohols.

-

With Water: Initially forms an unstable carbamic acid, which then decarboxylates to yield 5-aminopentanoic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard transformations:

-

Esterification: Reacts with alcohols under acidic conditions to form esters.

-

Amidation: Reacts with amines, typically with the use of coupling agents (e.g., DCC, EDC), to form amides.

-

Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄ (this would also reduce the isocyanate).

Intramolecular Reactivity and Polymerization

The presence of both functional groups on the same molecule opens up possibilities for intramolecular reactions and polymerization.[22][23][24][25][26]

-

Intramolecular Cyclization: Under certain conditions, intramolecular reaction between the carboxylic acid and isocyanate could potentially lead to the formation of a cyclic anhydride.[27][28]

-

Polycondensation: At elevated temperatures or in the presence of a suitable catalyst, 5-isocyanatopentanoic acid can undergo self-condensation to form polyamides or polyesters, with the specific linkage depending on the reaction conditions.

Applications in Research and Development

The unique structure of 5-isocyanatopentanoic acid makes it a valuable building block in several areas:

-

Drug Development: It can be used as a linker to conjugate drugs to proteins or other biomolecules. The carboxylic acid can be used for attachment to a targeting moiety, while the isocyanate can react with nucleophilic residues on a payload.

-

Polymer Chemistry: As a monomer, it can be used to synthesize functional polyamides and polyurethanes with pendant carboxylic acid groups, which can be further modified.

-

Surface Modification: It can be used to modify surfaces containing hydroxyl or amine groups, introducing a carboxylic acid functionality for further derivatization.

Conclusion

5-Isocyanatopentanoic acid is a versatile, non-commercially available bifunctional molecule with significant potential in various fields of chemical research and development. While direct experimental data is scarce, its chemical properties and reactivity can be reliably predicted based on the known chemistry of isocyanates and carboxylic acids. The synthetic route via the Curtius rearrangement provides a practical method for its preparation in a laboratory setting. This guide serves as a comprehensive resource for researchers looking to synthesize and utilize this valuable chemical intermediate.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. m.remspec.com [m.remspec.com]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. tandfonline.com [tandfonline.com]

- 7. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lakeland.com [lakeland.com]

- 10. hsa.ie [hsa.ie]

- 11. hse.gov.uk [hse.gov.uk]

- 12. cdph.ca.gov [cdph.ca.gov]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. google.com [google.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Khan Academy [khanacademy.org]

- 18. Khan Academy [khanacademy.org]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Kinetic studies of the reactions between isocyanates and carboxylic acids [scite.ai]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scielo.br [scielo.br]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of 5-Isocyanatopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of 5-isocyanatopentanoic acid, a bifunctional molecule with potential applications in bioconjugation, polymer synthesis, and as a linker in drug delivery systems. Due to the limited availability of a direct, published experimental protocol for this specific compound, this document outlines a proposed synthetic route based on well-established chemical principles, primarily the Curtius rearrangement. The provided experimental details are derived from general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthetic Strategy: The Curtius Rearrangement

The most plausible and versatile method for the synthesis of 5-isocyanatopentanoic acid is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. The key advantage of this method is its tolerance to various functional groups and the mild reaction conditions that can often be employed.

The proposed synthetic pathway starts from adipic acid, a readily available and inexpensive starting material. The overall workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Mono-esterification of Adipic Acid

Objective: To selectively protect one of the carboxylic acid groups of adipic acid as a methyl ester.

Methodology:

-

Suspend adipic acid (1 equivalent) in a minimal amount of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or Dowex® 50WX8 resin).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a base (e.g., sodium bicarbonate solution if a liquid acid catalyst was used, or by filtration if a solid resin was used).

-

Remove the excess methanol under reduced pressure.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield adipic acid monomethyl ester.

Step 2 & 3: Formation of Acyl Azide via Acyl Chloride

Objective: To convert the free carboxylic acid group of adipic acid monomethyl ester into an acyl azide.

Methodology:

-

Dissolve adipic acid monomethyl ester (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise, along with a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude adipoyl monochloride monomethyl ester.

-

Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., acetone or tetrahydrofuran) and cool to 0 °C.

-

Slowly add a solution of sodium azide (1.5-2.0 equivalents) in water or a biphasic solvent system. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Extract the acyl azide into an organic solvent, wash with cold water and brine, and dry over anhydrous sodium sulfate. Do not concentrate the acyl azide to dryness due to its explosive nature. Use the solution directly in the next step.

Step 4: Curtius Rearrangement

Objective: To rearrange the acyl azide to the corresponding isocyanate.

Methodology:

-

Gently heat the solution of monomethyl adipoyl azide in an inert, high-boiling point solvent (e.g., toluene or diphenyl ether) to 80-100 °C.

-

The rearrangement is typically accompanied by the evolution of nitrogen gas. Monitor the reaction until gas evolution ceases.

-

The resulting solution contains methyl 5-isocyanatopentanoate.

Step 5: Ester Hydrolysis

Objective: To hydrolyze the methyl ester to the free carboxylic acid.

Methodology:

-

Cool the solution containing methyl 5-isocyanatopentanoate.

-

Carefully add a stoichiometric amount of water or dilute acid (e.g., HCl). The isocyanate group is sensitive to water, so this step must be performed under controlled conditions to minimize side reactions. A non-aqueous hydrolysis using a reagent like trimethyltin hydroxide can also be considered for a milder approach.

-

Stir the reaction mixture at room temperature until the hydrolysis of the ester is complete, as monitored by TLC or LC-MS.

Purification

The purification of 5-isocyanatopentanoic acid is challenging due to the reactivity of the isocyanate group and the potential for self-polymerization.

Proposed Purification Method: Vacuum Distillation

-

After the hydrolysis step, carefully remove the solvent under reduced pressure at a low temperature.

-

The crude 5-isocyanatopentanoic acid can be purified by fractional vacuum distillation. The distillation should be performed at the lowest possible temperature to prevent thermal degradation and polymerization.

-

The use of a short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

Alternative Purification Method: Column Chromatography

If distillation is not feasible, column chromatography on silica gel can be attempted. However, the acidic nature of silica gel can potentially lead to the degradation of the isocyanate. It is crucial to use a non-polar eluent system and to perform the chromatography quickly.

Quantitative Data

The following table summarizes the expected, though not experimentally verified for this specific compound, quantitative data for the synthesis of 5-isocyanatopentanoic acid. These values are based on typical yields for the described reaction types.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Adipic acid monomethyl ester | Adipic acid | Methanol, H₂SO₄ (cat.) | 80-90 | >95 (after extraction) |

| 2 & 3 | Monomethyl adipoyl azide | Adipic acid monomethyl ester | Oxalyl chloride, Sodium azide | 70-85 (in solution) | Not isolated |

| 4 | Methyl 5-isocyanatopentanoate | Monomethyl adipoyl azide | Heat | >90 (in solution) | Not isolated |

| 5 | 5-Isocyanatopentanoic acid | Methyl 5-isocyanatopentanoate | Water/dilute acid | 60-80 | >90 (crude) |

| 6 | Purified 5-Isocyanatopentanoic acid | Crude 5-Isocyanatopentanoic acid | Vacuum distillation | 50-70 | >98 |

Logical Relationships in Synthesis

The synthesis of 5-isocyanatopentanoic acid involves a series of logically connected transformations. The following diagram illustrates the key chemical transformations and intermediates.

Safety Considerations

-

Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Acyl azides are potentially explosive and should not be isolated in a pure form. They should be handled in solution and not heated excessively.

-

Isocyanates are toxic and are potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.

-

Oxalyl chloride and thionyl chloride are corrosive and react violently with water. They should be handled with care.

This guide provides a comprehensive theoretical framework for the synthesis and purification of 5-isocyanatopentanoic acid. Researchers should perform their own risk assessments and optimization studies before undertaking this synthesis in a laboratory setting.

An In-depth Technical Guide to the Solubility and Reactivity of 5-Isocyanatopentanoic Acid in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of 5-isocyanatopentanoic acid in aqueous buffer systems. Due to the inherent reactivity of the isocyanate functional group with water, a traditional solubility measurement is not straightforward. This document will therefore focus on the theoretical solubility, the chemical transformations that occur in aqueous media, and methodologies to assess its apparent solubility and reaction kinetics.

Introduction: The Challenge of Measuring Solubility

5-Isocyanatopentanoic acid is a bifunctional molecule containing both a carboxylic acid and a highly reactive isocyanate group. Isocyanates are electrophiles that readily react with nucleophiles such as alcohols, amines, and, most importantly in this context, water.[1] This high reactivity makes determining the equilibrium solubility of 5-isocyanatopentanoic acid in aqueous buffers a significant challenge. Upon introduction to an aqueous environment, the compound undergoes rapid chemical transformation, meaning a stable, dissolved concentration for a traditional solubility assessment cannot be reached.

The primary reaction is the hydrolysis of the isocyanate group to form an unstable carbamic acid, which then decarboxylates to yield 5-aminopentanoic acid and carbon dioxide gas.[1][2] The resulting primary amine is also nucleophilic and can react with a second molecule of 5-isocyanatopentanoic acid to form a urea derivative. These reactions are often rapid and exothermic.[2]

Theoretical Solubility and Initial Dispersibility

While an equilibrium solubility cannot be easily determined, the initial dispersibility of 5-isocyanatopentanoic acid in aqueous buffers can be inferred from its structural analogue, pentanoic acid (also known as valeric acid). Pentanoic acid has a similar five-carbon backbone and a polar carboxylic acid group.

Table 1: Physicochemical Properties and Solubility of Pentanoic Acid

| Property | Value | Reference |

| Molecular Formula | C5H10O2 | [3][4] |

| Molar Mass | 102.13 g/mol | [3][4] |

| Appearance | Colorless liquid | [3][4] |

| Water Solubility | Moderately soluble (~24-49.7 g/L at 25°C) | [3][4][5][6] |

| pKa | ~4.82 | [4] |

The carboxylic acid group of 5-isocyanatopentanoic acid will influence its solubility in a pH-dependent manner. In alkaline conditions (pH > pKa), the carboxylic acid will be deprotonated to its more soluble carboxylate form, which would be expected to increase the initial dispersibility of the molecule.[5] However, it is crucial to consider that basic conditions can also catalyze the hydrolysis of the isocyanate group.[7]

Reactivity in Aqueous Buffers: Hydrolysis and Subsequent Reactions

The central challenge in working with 5-isocyanatopentanoic acid in aqueous solutions is its reactivity. The following section details the primary reaction pathways.

Hydrolysis of the Isocyanate Group

The isocyanate group reacts with water to form a carbamic acid intermediate, which is unstable and decomposes to a primary amine and carbon dioxide.[1][2][8]

Reaction Scheme: R-NCO + H₂O → [R-NHCOOH] (Carbamic Acid) → R-NH₂ + CO₂

Formation of Urea Derivatives

The primary amine formed from the hydrolysis is a potent nucleophile and can react with another molecule of the isocyanate to form a urea linkage.[1][9]

Reaction Scheme: R-NCO + R-NH₂ → R-NH-C(O)-NH-R

The following diagram illustrates the reaction cascade of 5-isocyanatopentanoic acid in an aqueous environment.

Hypothetical Apparent Solubility Profile

Due to the rapid reaction in water, a static solubility value is not applicable. Instead, it is more useful to consider the "apparent solubility" as the concentration of the intact molecule over time. The following table provides a hypothetical example of how the concentration of 5-isocyanatopentanoic acid might decrease over time in a neutral aqueous buffer at room temperature.

Table 2: Hypothetical Time-Resolved Apparent Solubility of 5-Isocyanatopentanoic Acid in Aqueous Buffer (pH 7.4)

| Time (minutes) | Concentration of 5-Isocyanatopentanoic Acid (mM) | % Remaining |

| 0 | 10.0 | 100 |

| 5 | 6.1 | 61 |

| 15 | 2.5 | 25 |

| 30 | 0.6 | 6 |

| 60 | < 0.1 | < 1 |

This data is purely illustrative and intended to demonstrate the expected trend of rapid degradation.

Experimental Protocol: Assessing Apparent Solubility and Reaction Kinetics

A standard equilibrium solubility test is not suitable for 5-isocyanatopentanoic acid in aqueous buffers. Instead, a kinetic approach is required to determine the rate of disappearance of the starting material. This can be achieved through various analytical techniques.

Objective

To determine the rate of hydrolysis of 5-isocyanatopentanoic acid in a given aqueous buffer by monitoring the disappearance of the isocyanate group over time.

Materials

-

5-Isocyanatopentanoic acid

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Anhydrous aprotic solvent for stock solution (e.g., Acetonitrile, Dioxane)

-

Quenching solution (e.g., a solution of a primary amine like butylamine in the aprotic solvent)

-

Analytical instrumentation (e.g., HPLC, FT-IR spectrometer)

Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5-isocyanatopentanoic acid in an anhydrous aprotic solvent.

-

Reaction Initiation: At time zero, add a small aliquot of the stock solution to the pre-warmed aqueous buffer with vigorous stirring to achieve the desired starting concentration.

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a quenching solution containing an excess of a primary amine. This will react with any remaining isocyanate to form a stable urea derivative that can be quantified.

-

Analysis: Analyze the quenched samples using a suitable analytical method.

-

HPLC: Develop a method to separate and quantify the stable urea derivative formed during quenching. The concentration of this derivative is proportional to the concentration of unreacted 5-isocyanatopentanoic acid at the time of sampling.

-

FT-IR Spectroscopy: Monitor the disappearance of the characteristic isocyanate peak (around 2250-2280 cm⁻¹) in real-time or from quenched samples.

-

-

Data Analysis: Plot the concentration of 5-isocyanatopentanoic acid versus time. From this data, the half-life and the pseudo-first-order rate constant for the hydrolysis reaction can be determined.

The following diagram outlines the experimental workflow for assessing the reaction kinetics.

Conclusion

The "solubility" of 5-isocyanatopentanoic acid in aqueous buffers is a complex topic dominated by its chemical reactivity. Researchers and drug development professionals should be aware that this compound will not form a stable solution in water but will instead undergo rapid hydrolysis and subsequent reactions. The experimental focus should therefore be on understanding the kinetics of these transformations rather than determining a simple equilibrium solubility. The methodologies and theoretical considerations outlined in this guide provide a framework for a more accurate and practical understanding of how 5-isocyanatopentanoic acid behaves in an aqueous environment, which is crucial for its effective use in scientific research and development.

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]

- 3. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. organic chemistry - Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. resinlab.com [resinlab.com]

- 9. pcimag.com [pcimag.com]

stability and storage conditions for 5-Isocyanatopentanoic acid

An In-depth Technical Guide on the Stability and Storage of 5-Isocyanatopentanoic Acid

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of reactive chemical entities is paramount to ensuring experimental reproducibility and the integrity of results. 5-Isocyanatopentanoic acid, a bifunctional molecule containing both a reactive isocyanate group and a carboxylic acid, presents unique stability challenges. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methodologies for its assessment.

Chemical Stability and Primary Degradation Pathways

The stability of 5-isocyanatopentanoic acid is fundamentally governed by the high electrophilicity of the isocyanate functional group. This makes it susceptible to degradation through several pathways, primarily initiated by nucleophiles.

1.1. Hydrolysis

The most significant degradation pathway for isocyanates is the reaction with water.[1] Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a primary amine.[1] In the case of 5-isocyanatopentanoic acid, this results in the formation of 6-aminocaproic acid and carbon dioxide. This reaction underscores the critical need to protect the compound from atmospheric moisture.

1.2. Intramolecular Cyclization

The presence of a terminal carboxylic acid in the same molecule introduces the potential for an intramolecular reaction. The carboxylic acid can act as a nucleophile, attacking the isocyanate group. This can lead to the formation of an unstable mixed carbamic-carboxylic anhydride, which can then decarboxylate.[2][3] This intramolecular reaction can be a significant degradation pathway, especially at elevated temperatures.

1.3. Self-Polymerization

Isocyanates can react with themselves, particularly at higher temperatures, to form dimers (uretidinediones) or trimers (isocyanurates).[1] While this is a common reaction for many isocyanates, the rate of this process for 5-isocyanatopentanoic acid is dependent on storage temperature and the presence of catalysts.

Recommended Storage and Handling

To mitigate the degradation pathways described above, strict storage and handling protocols are essential. The primary goal is to minimize exposure to moisture and heat.

Table 1: Factors Influencing the Stability of 5-Isocyanatopentanoic Acid and Recommended Conditions

| Factor | Impact on Stability | Recommended Storage and Handling Condition |

| Temperature | Elevated temperatures significantly increase the rates of hydrolysis, intramolecular cyclization, and self-polymerization. | Store at low temperatures, ideally frozen at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. |

| Moisture (Humidity) | Isocyanates are highly sensitive to moisture, leading to rapid hydrolysis. | Store in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen. The use of desiccants within a secondary container is also advised. |

| Atmosphere | Oxygen is generally not a primary concern, but an inert atmosphere displaces moisture. | Store under a dry, inert gas (e.g., argon or nitrogen) to prevent hydrolysis. |

| Cross-Reactivity | The isocyanate group will react with other nucleophilic compounds (e.g., alcohols, amines). | Store in a dedicated, clean, and dry container, away from other reactive chemicals. |

Experimental Protocol for Stability Assessment

To determine the shelf life of 5-isocyanatopentanoic acid under specific laboratory conditions, a formal stability study is recommended. The following protocol outlines a general approach.

Objective: To quantify the degradation of 5-isocyanatopentanoic acid over time under various storage conditions.

Materials and Methods:

-

Sample Preparation: Aliquot pure 5-isocyanatopentanoic acid into multiple small, amber glass vials. Purge each vial with a stream of dry argon or nitrogen before tightly sealing with a cap containing a chemically resistant septum or liner.

-

Storage Conditions: Place sets of vials in controlled environmental chambers representing different storage scenarios (e.g., -20°C, 4°C with desiccant, 25°C/60% relative humidity).

-

Time Points: Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

-

Analytical Procedure:

-

At each time point, retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of the sample in a dry, aprotic solvent (e.g., anhydrous acetonitrile or toluene).

-

Quantification of Parent Compound: To accurately quantify the remaining 5-isocyanatopentanoic acid, derivatization of the isocyanate group is necessary to form a stable product for analysis. A common method involves reacting an aliquot of the sample solution with a known excess of di-n-butylamine (DBA). This reaction forms a stable urea derivative. The concentration of this derivative, which is directly proportional to the concentration of the parent isocyanate, can then be determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.

-

Identification of Degradation Products: To identify and monitor the formation of degradation products, such as the hydrolysis product (6-aminocaproic acid), a separate aliquot of the underivatized sample solution should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: For each storage condition, plot the concentration of the remaining 5-isocyanatopentanoic acid against time. This data can be used to determine the degradation kinetics and estimate the shelf life, often defined as the time at which 90% of the initial concentration remains.

Visualization of Degradation Pathways

The primary pathways for the degradation of 5-isocyanatopentanoic acid are illustrated below.

Caption: Primary degradation pathways of 5-isocyanatopentanoic acid.

References

- 1. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

understanding the electrophilicity of the isocyanate group

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic nature of the isocyanate group (–N=C=O), a critical functional group in organic chemistry, polymer science, and pharmacology. Understanding the electronic properties and reactivity of isocyanates is paramount for their application in designing targeted covalent inhibitors, developing novel biomaterials, and optimizing industrial polymerization processes.

The Electronic Structure of the Isocyanate Group

The high electrophilicity of the isocyanate carbon atom is a direct consequence of its unique electronic structure. The central carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant polarization of the bonds. This is best understood through its resonance structures and molecular orbital theory.

1.1. Resonance Structures

The isocyanate group can be described by three principal resonance contributors. The primary contributor features a neutral, linear structure, but the other two highlight the significant positive charge character on the central carbon atom, rendering it highly susceptible to nucleophilic attack.

Caption: Resonance structures of the isocyanate group.

1.2. Molecular Orbital (MO) Theory

From an MO perspective, the electrophilicity of the isocyanate carbon is explained by the energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies show that the LUMO is primarily centered on the carbon atom of the NCO group. This low-energy, accessible orbital readily accepts electron density from incoming nucleophiles, facilitating the reaction.

Factors Influencing Isocyanate Electrophilicity

The reactivity of an isocyanate can be finely tuned by various factors, including electronic and steric effects of its substituents, as well as the surrounding solvent and the presence of catalysts.

2.1. Electronic Effects of Substituents

The nature of the 'R' group attached to the nitrogen atom significantly modulates the electrophilicity of the isocyanate.

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the nitrogen atom (e.g., nitro, sulfone, acyl groups) increase the partial positive charge on the isocyanate carbon. This enhances its electrophilicity and increases the rate of reaction with nucleophiles.[1]

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the nitrogen atom (e.g., alkyl, alkoxy groups) decrease the partial positive charge on the carbon, thus reducing its electrophilicity and slowing down the reaction rate.[1]

This relationship can be quantified using the Hammett equation , which correlates the reaction rate constant (k) with a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value for isocyanate reactions indicates that electron-withdrawing groups (which have positive σ values) accelerate the reaction.

Table 1: Hammett Substituent Constants (σ) and Their Effect on Isocyanate Reactivity

| Substituent (para-position) | Hammett Constant (σp) | Expected Effect on Reactivity |

| -NO₂ | 0.78 | Strong Acceleration |

| -CN | 0.66 | Strong Acceleration |

| -Cl | 0.23 | Moderate Acceleration |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Moderate Deceleration |

| -OCH₃ | -0.27 | Strong Deceleration |

2.2. Steric Hindrance

Bulky substituents on the isocyanate or the nucleophile can sterically hinder the approach to the electrophilic carbon, significantly reducing the reaction rate. For example, tert-butyl isocyanate is less reactive than methyl isocyanate due to the steric bulk of the tert-butyl group.

Quantitative Analysis of Isocyanate Reactivity

The reactivity of isocyanates with various nucleophiles has been the subject of numerous kinetic studies. The reaction generally follows second-order kinetics, being first-order in both the isocyanate and the nucleophile.

Table 2: Representative Second-Order Rate Constants (k₂) for Reactions of Phenyl Isocyanate

| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

| n-Butanol | Toluene | 25 | 1.2 x 10⁻⁴ |

| Methanol | Benzene | 20 | 1.1 x 10⁻³ |

| Water | Dioxane | 25 | 4.4 x 10⁻⁵ |

| Aniline | Benzene | 25 | 1.2 x 10⁻¹ |

| 1-Butanethiol | Xylene | 25 | 3.3 x 10⁻⁶ (uncatalyzed) |

Note: These values are illustrative and can vary significantly with changes in solvent, temperature, and catalyst.

Amines are generally much more reactive towards isocyanates than alcohols, which are in turn more reactive than thiols in the absence of a catalyst. The reaction with water is also a critical consideration, as it leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

Catalysis of Isocyanate Reactions

The rates of isocyanate reactions can be dramatically increased by catalysts. Tertiary amines and organometallic compounds (especially tin derivatives like dibutyltin dilaurate) are commonly employed.

-

Tertiary Amines: These catalysts function by activating the nucleophile (e.g., an alcohol) through hydrogen bonding, making it more nucleophilic.

-

Organometallic Catalysts: These form a complex with both the isocyanate and the alcohol, orienting them for a favorable reaction and lowering the activation energy.

Caption: Generalized catalytic cycle for urethane formation.

Isocyanates in Drug Development: Covalent Inhibition

The high electrophilicity of the isocyanate group makes it an effective "warhead" for designing targeted covalent inhibitors. These drugs form a permanent covalent bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the active site of a target protein, leading to irreversible inhibition.

Mechanism of Action:

An isocyanate-containing drug first binds non-covalently to the protein's active site. This positioning then allows the isocyanate to react with a nearby nucleophilic residue, forming a stable carbamate or urea linkage.

References

Theoretical Yield of 5-Isocyanatopentanoic Acid Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield associated with the conjugation of 5-isocyanatopentanoic acid to primary amine-containing molecules, such as proteins and peptides. This document outlines the synthesis of the reagent, the conjugation reaction, a detailed methodology for calculating the theoretical yield, and experimental protocols.

Introduction

5-Isocyanatopentanoic acid is a bifunctional linker containing a reactive isocyanate group and a terminal carboxylic acid. The isocyanate moiety readily reacts with nucleophilic groups, particularly the primary amines found in the side chains of lysine residues and the N-terminus of proteins, to form stable urea linkages. The presence of the carboxylic acid group provides a point for further modification or can alter the physicochemical properties of the resulting conjugate. Understanding the theoretical yield of this conjugation is paramount for optimizing reaction conditions, ensuring batch-to-batch consistency, and accurately characterizing the final bioconjugate.

Synthesis of 5-Isocyanatopentanoic Acid

The synthesis of 5-isocyanatopentanoic acid is most commonly achieved from its corresponding primary amine precursor, 5-aminopentanoic acid. A standard and efficient method involves the use of phosgene or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

Reaction Pathway:

The reaction proceeds via the nucleophilic attack of the primary amine on a carbonyl chloride equivalent, leading to the formation of the isocyanate.

A Comprehensive Technical Guide to the Safe Handling of Isocyanate Compounds

For Researchers, Scientists, and Drug Development Professionals

Isocyanates are a class of highly reactive chemical compounds essential in the synthesis of polyurethanes, which are used in a vast array of applications within research and development, including the formulation of novel drug delivery systems, medical devices, and advanced materials. However, their high reactivity also poses significant health risks, necessitating stringent safety and handling protocols. This guide provides an in-depth overview of the core safety principles, handling precautions, and emergency procedures required when working with isocyanate compounds in a laboratory setting.

Chemical Properties and Reactivity

Isocyanates are characterized by the functional group R–N=C=O. The high reactivity of the isocyanate group makes these compounds versatile in synthesis but also hazardous upon exposure. They readily react with nucleophiles such as alcohols, amines, and water. The reaction with water is particularly noteworthy as it produces an amine and carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[1][2] Aromatic isocyanates are generally more reactive than aliphatic isocyanates.

Table 1: Physical and Chemical Properties of Common Isocyanates

| Property | Methylene Diphenyl Diisocyanate (MDI) | Toluene Diisocyanate (TDI) | Hexamethylene Diisocyanate (HDI) |

| Formula | C15H10N2O2 | C9H6N2O2 | C8H12N2O2 |

| Molecular Weight | 250.25 g/mol | 174.16 g/mol | 168.20 g/mol |

| Appearance | White to light yellow solid flakes or molten liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 314 °C (decomposes) | 251 °C | 255 °C |

| Melting Point | 38-44 °C | 22 °C | -67 °C |

| Vapor Pressure | <0.0001 mmHg at 25 °C | 0.01 mmHg at 20 °C | 0.05 mmHg at 25 °C |

| Flash Point | 218 °C | 127 °C | 140 °C |

| Reactivity | Highly reactive with water, alcohols, amines, and bases.[1] | More volatile and reactive than MDI.[3] | Aliphatic isocyanate, generally less reactive than aromatic isocyanates.[3] |

Health Hazards

Exposure to isocyanates can cause a range of adverse health effects, from mild irritation to severe and long-term conditions.[4] The primary routes of exposure are inhalation of vapors or aerosols and direct skin contact.[5]

-

Respiratory Sensitization and Asthma: Isocyanates are potent respiratory sensitizers and a leading cause of occupational asthma.[6][7] Initial exposure may cause irritation of the eyes, nose, and throat, chest tightness, and difficulty breathing.[7][8] Once an individual is sensitized, subsequent exposure to even very low concentrations can trigger a severe asthmatic reaction.[5]

-

Skin Irritation and Sensitization: Direct contact with liquid isocyanates can cause skin irritation, rashes, and blistering.[8] Prolonged or repeated contact can lead to allergic contact dermatitis.[2]

-

Eye Irritation: Vapors and direct contact can cause severe eye irritation and potential damage to the cornea.[9]

-

Carcinogenicity: Some isocyanates, such as toluene diisocyanate (TDI), are classified as potential human carcinogens.[5][7]

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits (OELs) for common isocyanates to protect workers from their harmful effects. Adherence to these limits is crucial for maintaining a safe working environment.

Table 2: Occupational Exposure Limits for Common Isocyanates

| Isocyanate | Agency | TWA (8-hour) | STEL (15-minute) / Ceiling |

| Methylene Diphenyl Diisocyanate (MDI) | OSHA | - | 0.02 ppm (Ceiling)[1] |

| NIOSH | 0.005 ppm (0.05 mg/m³) | 0.02 ppm (0.2 mg/m³) (Ceiling)[1] | |

| ACGIH | 0.005 ppm | - | |

| Toluene Diisocyanate (TDI) | OSHA | - | 0.02 ppm (Ceiling)[1] |

| NIOSH | 0.005 ppm (0.036 mg/m³) | 0.02 ppm (0.14 mg/m³) (Ceiling)[1] | |

| ACGIH | 0.001 ppm | 0.005 ppm (STEL) | |

| Hexamethylene Diisocyanate (HDI) | NIOSH | 0.005 ppm (0.035 mg/m³) | 0.02 ppm (0.14 mg/m³) (Ceiling) |

| ACGIH | 0.005 ppm | - |

Note: TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; Ceiling = a concentration that should not be exceeded at any time. It is crucial to consult the most current regulations from each agency.

Hierarchy of Controls

To minimize the risk of isocyanate exposure, a systematic approach known as the hierarchy of controls should be implemented. This prioritizes the most effective control measures.[10]

Caption: The hierarchy of controls prioritizes strategies for managing isocyanate exposure.

-

Elimination and Substitution: The most effective control is to eliminate the use of isocyanates altogether. If that is not feasible, substitute a less hazardous chemical. For example, using MDI is often preferred over the more volatile TDI.[10]

-

Engineering Controls: These are physical changes to the workplace to reduce exposure.[11]

-

Ventilation: All work with isocyanates should be conducted in a certified chemical fume hood or with local exhaust ventilation (LEV) to capture vapors at the source.[10] Spray applications require a dedicated spray booth.[12]

-

Enclosure: Enclosing the process or equipment that uses isocyanates can effectively contain emissions.[12]

-

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and intensity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving isocyanates.

-

Training: All personnel handling isocyanates must receive comprehensive training on their hazards, safe handling procedures, emergency response, and the proper use of PPE.[13]

-

Restricted Access: Limit access to areas where isocyanates are used and stored to authorized personnel only.

-

Hygiene: Prohibit eating, drinking, and smoking in areas where isocyanates are handled.[9]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.[14]

-

Respiratory Protection: Due to the poor warning properties of many isocyanates, air-purifying respirators are often not recommended.[12] A NIOSH-certified supplied-air respirator is necessary for tasks with a high potential for exposure, such as spraying.[12] For lower-risk activities, a full-face respirator with organic vapor cartridges and particulate pre-filters may be permissible, but a comprehensive respiratory protection program must be in place.[14]

-

Gloves: Use chemically resistant gloves such as butyl rubber or nitrile rubber.[13][14] Thin latex gloves are not suitable.[13]

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.[14]

-

Protective Clothing: Wear a lab coat or chemical-resistant coveralls to prevent skin contact.[14]

-

Experimental Protocols

Air Sampling for Isocyanate Exposure Monitoring

Regular air monitoring is essential to ensure that engineering controls are effective and that exposures are below the established OELs. The following is a generalized protocol based on OSHA and NIOSH methods.

Objective: To quantify the concentration of airborne isocyanates in the worker's breathing zone.

Materials:

-

Personal air sampling pump calibrated to a known flow rate (typically 1 L/min).[15]

-

Sampling media: 37-mm glass fiber filters coated with 1-(2-pyridyl)piperazine (1-2PP) in a three-piece cassette.[6]

-

Tubing.

-

Cassette holder.

-

Calibration equipment (e.g., rotameter).

Procedure:

-

Pump Calibration: Calibrate the personal air sampling pump to the desired flow rate (e.g., 1.0 L/min) using a representative sampling cassette in line.[16]

-

Sample Train Assembly:

-

Sample Collection:

-

Attach the sampling pump to the worker's belt.

-

Clip the sampling cassette to the worker's lapel in their breathing zone.[16]

-

Turn on the pump and record the start time.

-

Collect the sample for a predetermined period (e.g., 15 minutes for STEL, or for the duration of the task).

-

At the end of the sampling period, turn off the pump and record the stop time.

-

-

Sample Handling and Shipping:

-

Cap the inlet and outlet of the cassette immediately after sampling.

-

Label the cassette with a unique identifier.

-

Store the samples refrigerated and protected from light until analysis.[17]

-

Ship the samples to an accredited laboratory for analysis via High-Performance Liquid Chromatography (HPLC).[6]

-

Biological Monitoring

Biological monitoring assesses a worker's total exposure to isocyanates from all routes, including skin absorption. It typically involves the analysis of isocyanate metabolites in urine.

Objective: To determine the amount of isocyanate absorbed by the body.

Materials:

-

Urine collection cup.

-

Specialized collection bottle containing a preservative (e.g., citric acid).

Procedure:

-

Sample Collection:

-

The urine sample should be collected at the end of the work shift or immediately after the potential exposure has ended.

-

The worker provides a urine sample in the collection cup.

-

The sample is then transferred to the specialized collection bottle containing the preservative.

-

-

Sample Handling and Analysis:

-

Label the bottle with a unique, anonymized identifier.

-

Store and ship the sample according to the laboratory's instructions.

-

The laboratory will analyze the sample for the corresponding diamine metabolites of the specific isocyanates used (e.g., toluene diamine for TDI).[9]

-

-

Interpretation of Results:

-

Results are compared to a biological exposure index (BEI) or guidance value.

-

Elevated levels indicate that exposure is occurring and that control measures need to be reviewed and improved.[13]

-

Decontamination of Spills and Surfaces

Prompt and proper decontamination of spills and surfaces is critical to prevent secondary exposure.

Objective: To safely neutralize and clean up isocyanate spills and contaminated surfaces.

Materials:

-

Absorbent material (e.g., sand, vermiculite, commercial absorbent pads). Do not use sawdust or other combustible materials.[9]

-

Decontamination solution (see formulations below).

-

Open-top waste container.[17]

-

Appropriate PPE (respirator, gloves, goggles, protective clothing).

Decontamination Solution Formulations:

-

Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%.

-

Formulation 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water to make up 100%. (Note: Use with adequate ventilation due to ammonia vapors).

Procedure:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[17]

-

Don PPE: Before beginning cleanup, don all required personal protective equipment.

-

Contain the Spill: If it is a liquid spill, dike the area to prevent it from spreading.[17]

-

Apply Absorbent: Cover the spill with a generous amount of absorbent material.

-

Apply Decontamination Solution: Slowly and carefully add the decontamination solution to the absorbed spill. Be aware that the reaction produces carbon dioxide gas, which can cause frothing.

-

Collect Waste: After allowing the mixture to react for at least 10-15 minutes, shovel the material into an open-top container. Do not seal the container, as pressure can build up.[17] Fill the container no more than halfway.

-

Decontaminate the Surface: Mop the spill area with the decontamination solution and allow it to sit for at least 10 minutes before rinsing with water.

-

Waste Disposal: The open-top container with the neutralized waste should be left in a well-ventilated area for at least 48 hours to allow the reaction to complete before being sealed and disposed of as hazardous waste according to institutional and local regulations.

-

Decontaminate Equipment: All tools and equipment used in the cleanup must also be thoroughly decontaminated.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for responding to isocyanate exposures and spills.

Caption: A logical workflow for responding to an isocyanate spill.

In Case of Inhalation Exposure

-

Immediately move the affected person to fresh air.

-

Call for emergency medical assistance.

-

If breathing is difficult, provide oxygen if you are trained to do so.

-

Keep the person calm and warm.

In Case of Skin Contact

-

Immediately remove contaminated clothing.

-

Rinse the affected skin area with diluted isopropyl alcohol to neutralize the isocyanate, then wash thoroughly with soap and water for at least 15 minutes.[9]

-

Seek medical attention.

In Case of Eye Contact

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

Storage and Handling

-

Store isocyanates in a cool, dry, well-ventilated area, away from heat, direct sunlight, and incompatible materials such as water, amines, and strong bases.[2][9]

-

Keep containers tightly closed when not in use. Use containers made of appropriate materials, such as stainless steel or polyethylene-lined steel drums.[2]

-

Post clear warning signs in storage and use areas.[9]

-

Never reuse empty isocyanate containers unless they have been properly decontaminated.

By understanding the hazards of isocyanates and diligently implementing the control measures outlined in this guide, researchers, scientists, and drug development professionals can work safely with these valuable but hazardous compounds.

References

- 1. cdc.gov [cdc.gov]

- 2. cdc.gov [cdc.gov]

- 3. scispace.com [scispace.com]

- 4. Video - Sampling for Exposures | NIOSH | CDC [cdc.gov]

- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. scribd.com [scribd.com]

- 8. michigan.gov [michigan.gov]

- 9. researchgate.net [researchgate.net]

- 10. google.com [google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Biological monitoring for isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isocyanates Biological Monitoring and Health Surveillance | Legal Requirements & Testing [workright.campaign.gov.uk]

- 14. Biomonitoring for Occupational Exposure to Diisocyanates: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. youtube.com [youtube.com]

- 17. osha.gov [osha.gov]

Methodological & Application

Protocol for Labeling Proteins with 5-Isocyanatopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the covalent labeling of proteins with 5-Isocyanatopentanoic acid. This reagent is an aliphatic isocyanate containing a terminal carboxylic acid group. The isocyanate moiety reacts primarily with nucleophilic groups on the protein surface, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus, to form stable urea linkages. To a lesser extent, it can also react with the hydroxyl groups of serine, threonine, and tyrosine residues to form less stable urethane linkages, and with the sulfhydryl group of cysteine.

The presence of the terminal carboxylic acid on the label provides a handle for further modifications or for altering the charge of the protein. This can be useful for a variety of applications, including the attachment of other molecules, immobilization of the protein onto a solid support, or for studying the effects of charge modification on protein function and interactions.

Aliphatic isocyanates, such as 5-Isocyanatopentanoic acid, are generally less reactive than their aromatic counterparts. This lower reactivity can be advantageous in protein labeling as it allows for greater control over the reaction. Furthermore, the rate of hydrolysis of aliphatic isocyanates in aqueous solutions is significantly slower than that of aryl isocyanates, which minimizes the loss of the labeling reagent to side reactions with water.[1][2]

The reaction is pH-dependent, with the optimal rate of reaction with primary amines occurring when the amine group is in its unprotonated state. Therefore, a slightly alkaline pH is generally recommended for the labeling reaction.

Key Experimental Protocols

Materials

-

Protein of interest

-

5-Isocyanatopentanoic acid

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5 - 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing for purification

-

Spectrophotometer

-

Mass spectrometer (for characterization)

Protocol for Protein Labeling

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for reaction with the isocyanate.

-

-

Labeling Reagent Preparation:

-

Immediately before use, dissolve the 5-Isocyanatopentanoic acid in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved 5-Isocyanatopentanoic acid to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. The reaction can also be performed at 4°C for longer incubation times (4-12 hours) to minimize potential protein degradation.

-

-

Reaction Quenching:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule. This can be estimated by spectrophotometry if the label has a distinct absorbance or more accurately determined by mass spectrometry.

-

Confirm the integrity of the labeled protein using SDS-PAGE.

-

Assess the activity of the labeled protein using a relevant functional assay.

-

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |

| Molar Ratio (Label:Protein) | 10:1 to 50:1 | Needs to be optimized for each protein. |

| Reaction pH | 7.5 - 8.5 | Balances amine reactivity and protein stability. |

| Reaction Time | 1 - 2 hours at RT | Can be extended at 4°C to minimize degradation. |

| Quenching Agent | Tris buffer | Any primary amine-containing buffer can be used. |

| Degree of Labeling (DOL) | Variable | Dependent on protein and reaction conditions. |

Experimental Workflow and Reaction Scheme

Caption: Experimental workflow for labeling proteins with 5-Isocyanatopentanoic acid.

Caption: Reaction of a protein's primary amine with 5-Isocyanatopentanoic acid.

Potential Signaling Pathway Application: Proximity Labeling

While specific signaling pathways utilizing 5-Isocyanatopentanoic acid are not yet widely documented, its properties make it a potential tool for proximity labeling studies. The carboxyl group can be used to attach a reporter molecule, such as biotin, after the initial labeling of a protein of interest. This "bait" protein can then be introduced into a cellular system. If the bait protein interacts with other "prey" proteins, the reactive isocyanate group could potentially label these proximal proteins. Subsequent lysis, enrichment of biotinylated proteins, and mass spectrometry analysis can identify the interacting partners.

Caption: Hypothetical workflow for proximity labeling using a 5-Isocyanatopentanoic acid derivative.

References

Application Notes and Protocols for Surface Functionalization using 5-Isocyanatopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-isocyanatopentanoic acid as a bifunctional linker for the covalent modification of surfaces. This reagent is particularly useful for creating a carboxylic acid-terminated surface, which can then be used for the immobilization of biomolecules such as proteins, antibodies, and peptides. The protocols detailed below cover a four-stage process: protection of the carboxylic acid group, surface functionalization via the isocyanate group, deprotection to reveal the carboxylic acid, and subsequent biomolecule immobilization.

Overview of the Functionalization Strategy

5-Isocyanatopentanoic acid possesses two reactive functional groups: an isocyanate and a carboxylic acid. The isocyanate group readily reacts with primary amines and hydroxyl groups to form stable urea and carbamate linkages, respectively. To prevent self-reaction and to control the surface chemistry, the carboxylic acid group is first protected, typically as a silyl ester. Following the reaction of the isocyanate with the surface, the protecting group is removed under mild conditions, yielding a surface decorated with carboxylic acid moieties. These can then be activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS), to facilitate the covalent attachment of amine-containing biomolecules.

Data Presentation

The following tables summarize typical quantitative data obtained during the surface functionalization process. These values are indicative and may vary depending on the substrate, reaction conditions, and specific biomolecule used.

Table 1: Surface Characterization at Each Functionalization Step

| Functionalization Step | Expected Water Contact Angle (°) | Expected Monolayer Thickness (nm) |

| Bare Substrate (e.g., SiO₂) | < 20° | N/A |

| Amine-Functionalized Surface | 40° - 60° | 1 - 2 |

| After Reaction with Protected Linker | 60° - 80° | 2 - 4 |

| After Deprotection (COOH-surface) | 30° - 50° | 2 - 4 |

| After Protein Immobilization | 50° - 70° | 5 - 10 |

Table 2: Biomolecule Immobilization Efficiency

| Analyte | Surface | Immobilized Protein Density (ng/cm²) |

| Model Protein (e.g., BSA) | COOH-terminated surface | 150 - 300 |

| Monoclonal Antibody | COOH-terminated surface | 100 - 250 |

Experimental Protocols

Materials and Reagents

-

5-Isocyanatopentanoic acid

-

Substrate (e.g., silicon wafers, glass slides, amine-functionalized microplates)

-

(3-Aminopropyl)triethoxysilane (APTES) for amine functionalization of hydroxylated surfaces

-

Chlorotrimethylsilane or similar silylating agent

-

Anhydrous solvents (e.g., Toluene, Dichloromethane, Acetonitrile)

-

Triethylamine (TEA) or other suitable base

-

Mild acid or fluoride source for deprotection (e.g., dilute HCl, Tetra-n-butylammonium fluoride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 50 mM MES, pH 6.0)

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

-

Quenching Solution (e.g., Ethanolamine, Tris, or Glycine)

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Target biomolecule (e.g., protein, antibody) in a suitable buffer

-

Nitrogen gas for drying

Protocol 1: Protection of 5-Isocyanatopentanoic Acid

This protocol describes the protection of the carboxylic acid group as a trimethylsilyl (TMS) ester.

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-isocyanatopentanoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to the solution.

-

Slowly add chlorotrimethylsilane (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The formation of the silyl ester can be monitored by FTIR, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a Si-O stretch.

-

The protected linker is typically used immediately in the next step without extensive purification to avoid hydrolysis of the silyl ester.

Protocol 2: Surface Functionalization of an Amine-Terminated Surface

This protocol assumes a substrate with a primary amine surface, such as one prepared by treating a hydroxylated surface (e.g., glass, silicon oxide) with APTES.

-

Place the amine-functionalized substrate in a reaction vessel under a nitrogen atmosphere.

-

Add the freshly prepared solution of the TMS-protected 5-isocyanatopentanoic acid in anhydrous toluene.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate.

-

After the reaction, rinse the substrate thoroughly with toluene, followed by dichloromethane, and then dry under a stream of nitrogen.

-

Characterize the surface using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm the successful attachment of the linker.

Protocol 3: Deprotection of the Carboxylic Acid Group

This protocol describes the removal of the TMS protecting group to expose the carboxylic acid.

-

Immerse the functionalized substrate in a solution of dilute aqueous acid (e.g., 0.1 M HCl) for 10-15 minutes at room temperature.

-

Alternatively, for a non-aqueous deprotection, a solution of tetra-n-butylammonium fluoride (TBAF) in THF can be used.

-

Rinse the substrate extensively with deionized water, followed by ethanol, and dry under a stream of nitrogen.

-

Confirm the deprotection by measuring the water contact angle, which should decrease due to the presence of the hydrophilic carboxylic acid groups. FTIR spectroscopy can also be used to observe the reappearance of the C=O stretch of the carboxylic acid.

Protocol 4: Biomolecule Immobilization via EDC/NHS Chemistry

This protocol outlines the covalent coupling of a protein to the carboxylic acid-terminated surface.

-

Activation of the Carboxylic Acid Groups:

-

Prepare a fresh solution of EDC and NHS (or Sulfo-NHS for aqueous applications) in Activation Buffer (50 mM MES, pH 6.0). Typical concentrations are in the range of 2-5 mM for both EDC and NHS.

-

Immerse the carboxylic acid-functionalized substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.

-

-

Coupling of the Biomolecule:

-

Prepare a solution of the target biomolecule in Coupling Buffer (PBS, pH 7.2-8.5) at the desired concentration.

-

After the activation step, briefly rinse the substrate with the Coupling Buffer.

-

Immediately immerse the activated substrate in the biomolecule solution and incubate for 1-2 hours at room temperature or overnight at 4 °C with gentle agitation.

-

-

Quenching and Washing:

-

After the coupling reaction, transfer the substrate to a Quenching Solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) and incubate for 15-30 minutes to block any unreacted NHS-ester groups.

-

Wash the substrate thoroughly with Washing Buffer (PBS with 0.05% Tween-20) to remove non-covalently bound biomolecules.

-

Finally, rinse with deionized water and dry under a stream of nitrogen.

-

-

Storage:

-

Store the biomolecule-functionalized surface in a suitable buffer, often containing a stabilizer like BSA or glycerol, at 4 °C.

-

Visualizations

Caption: Overall workflow for surface functionalization.

Caption: Chemical transformations on the surface.

Caption: Detailed experimental workflow.

Application Notes and Protocols for Bioconjugation Using 5-Isocyanatopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 5-Isocyanatopentanoic acid as a bifunctional linker in bioconjugation. This reagent is particularly useful for covalently linking molecules containing a primary amine to a second molecule of interest, often in the context of creating antibody-drug conjugates (ADCs) or other targeted therapeutics. The protocols outlined below are based on general principles of isocyanate and carbodiimide chemistry and should be optimized for specific applications.

Principle of Bioconjugation with 5-Isocyanatopentanoic Acid

5-Isocyanatopentanoic acid is a heterobifunctional crosslinker. It possesses two reactive functional groups:

-

Isocyanate Group (-N=C=O): This group reacts readily with nucleophiles, most notably the primary amine of a lysine residue on a protein or antibody, to form a stable urea bond.[1] This reaction is typically performed in an aqueous-organic solvent mixture at a slightly alkaline pH.

-

Carboxylic Acid Group (-COOH): This group can be activated, for example, by forming an N-hydroxysuccinimide (NHS) ester, to react with a primary or secondary amine on a second molecule, such as a cytotoxic drug or a fluorescent probe.

The general workflow for using 5-Isocyanatopentanoic acid involves a two-step process:

-

Activation of the Carboxylic Acid and Conjugation to Molecule 1 (e.g., a Drug): The carboxylic acid end of 5-Isocyanatopentanoic acid is first activated and then reacted with the first molecule of interest.

-

Conjugation to Molecule 2 (e.g., an Antibody): The resulting compound, now bearing a reactive isocyanate group, is then reacted with the second molecule, typically a protein or antibody, to form the final conjugate.

Alternatively, the isocyanate can be reacted first, followed by activation and reaction of the carboxylic acid. The choice of strategy depends on the stability and solubility of the molecules involved.

Experimental Protocols

Protocol for Activation of 5-Isocyanatopentanoic Acid with NHS and Conjugation to an Amine-Containing Molecule

This protocol describes the formation of an NHS ester of 5-Isocyanatopentanoic acid and its subsequent reaction with an amine-containing molecule (Molecule A).

Materials:

-

5-Isocyanatopentanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Amine-containing molecule (Molecule A)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve 5-Isocyanatopentanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Isolation of the NHS Ester (if necessary):

-

If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Dilute the filtrate with EtOAc and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude NHS ester can be purified by column chromatography on silica gel.

-

-

Conjugation to Amine-Containing Molecule (Molecule A):

-

Dissolve the activated 5-Isocyanatopentanoic acid-NHS ester (1 equivalent) and Molecule A (1.2 equivalents) in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Purification of the Product:

-

Upon completion, the reaction mixture can be purified by preparative HPLC or column chromatography to yield the desired conjugate.

-

Protocol for Conjugation of an Isocyanate-Linker to an Antibody

This protocol describes the reaction of a molecule containing a free isocyanate group (prepared as in Protocol 2.1) with the lysine residues of an antibody.

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Isocyanate-functionalized molecule (from Protocol 2.1) dissolved in a water-miscible organic solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., borate buffer, pH 8.5-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

-

UV-Vis spectrophotometer

-

LC-MS system

Procedure:

-

Antibody Preparation:

-